molecular formula C12H12N4O4S B2460205 4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide CAS No. 328027-56-1

4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide

Cat. No.: B2460205
CAS No.: 328027-56-1
M. Wt: 308.31
InChI Key: SVRJRYOMDWNKCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide typically involves the reaction of 4-nitro-N-phenyl-benzenesulfonamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to the disruption of essential biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

  • 4-Amino-3-nitro-N-phenyl-benzenesulfonamide
  • 4-Hydrazino-3-nitro-benzenesulfonamide
  • 4-Hydrazino-3-nitro-N-methyl-benzenesulfonamide

Comparison: 4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide is unique due to the presence of both hydrazino and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced inhibitory effects on specific enzymes and has broader applications in scientific research .

Properties

IUPAC Name

4-hydrazinyl-3-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c13-14-11-7-6-10(8-12(11)16(17)18)21(19,20)15-9-4-2-1-3-5-9/h1-8,14-15H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRJRYOMDWNKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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